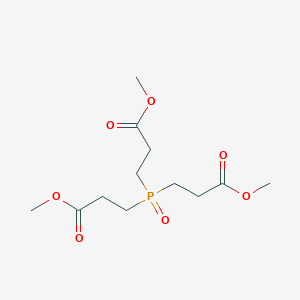
Trimethyl 3,3',3''-phosphoryltripropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 3,3’,3’'-phosphoryltripropanoate is a chemical compound with the molecular formula C12H21O6P. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphoryl group attached to three propanoate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 3,3’,3’'-phosphoryltripropanoate typically involves the reaction of trimethyl phosphite with an appropriate propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Trimethyl 3,3’,3’'-phosphoryltripropanoate may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 3,3’,3’'-phosphoryltripropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction could produce phosphine derivatives.
Applications De Recherche Scientifique
Trimethyl 3,3’,3’'-phosphoryltripropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Trimethyl 3,3’,3’'-phosphoryltripropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, facilitating the binding and activation of the target molecules. The pathways involved may include phosphorylation and dephosphorylation processes, which are essential in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylphosphine: An organophosphorus compound with the formula P(CH3)3, commonly used as a ligand in coordination chemistry.
Trimethyl phosphite: A compound with the formula C3H9O3P, used as a reagent in organic synthesis.
Trimethyl phosphate: A tetrahedral molecule used as a solvent and in the synthesis of other phosphorus-containing compounds.
Uniqueness
Trimethyl 3,3’,3’'-phosphoryltripropanoate is unique due to its specific structure, which includes a phosphoryl group attached to three propanoate groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C12H21O7P |
|---|---|
Poids moléculaire |
308.26 g/mol |
Nom IUPAC |
methyl 3-bis(3-methoxy-3-oxopropyl)phosphorylpropanoate |
InChI |
InChI=1S/C12H21O7P/c1-17-10(13)4-7-20(16,8-5-11(14)18-2)9-6-12(15)19-3/h4-9H2,1-3H3 |
Clé InChI |
GLADBQKFIWVDQJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCP(=O)(CCC(=O)OC)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



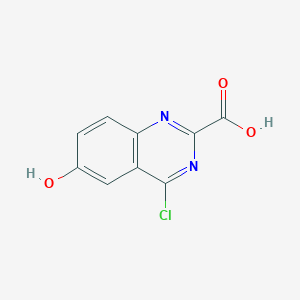
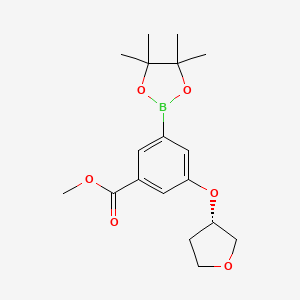
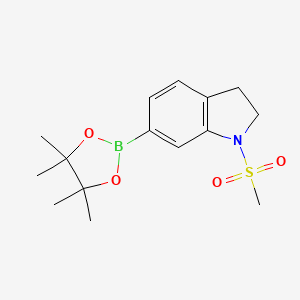
![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)
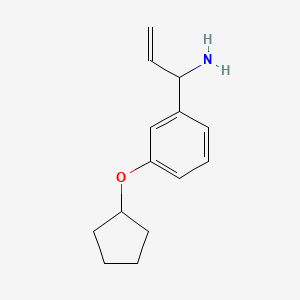
![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)
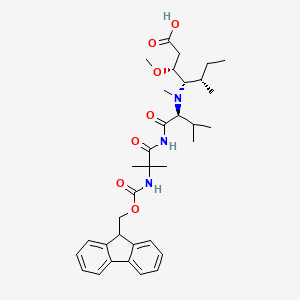
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
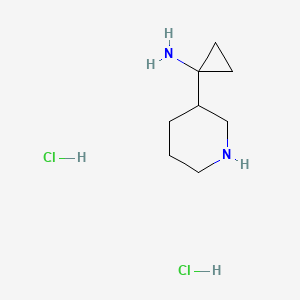

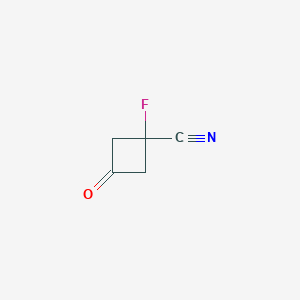
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
